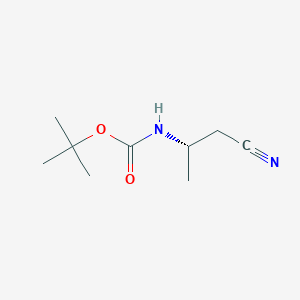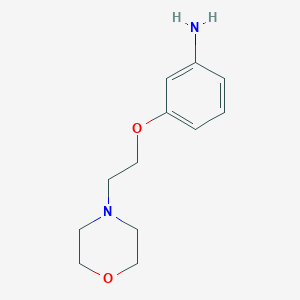![molecular formula C8H12O2 B051304 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 114140-88-4](/img/structure/B51304.png)
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as norcarane-2-carbaldehyde and has a molecular formula of C9H10O2.2.1]heptane-2-carbaldehyde.
Mechanism Of Action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is its versatility as a building block for the synthesis of various natural products and pharmaceuticals. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in the development of new materials such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has potential applications in various fields of science. Its versatility as a building block for the synthesis of various natural products and pharmaceuticals makes it an important compound for further study. The development of new synthetic methods and the exploration of its potential applications in the development of new materials are important future directions for research on this compound.
Synthesis Methods
The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods, including the oxidation of norcarane-2-carboxylic acid, the reduction of norcarane-2-carbaldehyde oxime, and the oxidation of norcarane-2-carbaldehyde using potassium permanganate. The most commonly used method is the oxidation of norcarane-2-carboxylic acid using a strong oxidizing agent such as chromium trioxide.
Scientific Research Applications
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential applications in the development of new materials such as polymers and liquid crystals.
properties
CAS RN |
114140-88-4 |
|---|---|
Product Name |
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-7-5-1-2-6(3-5)8(7)10/h4-8,10H,1-3H2 |
InChI Key |
MIXIRUVVRHLDGJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2O)C=O |
Canonical SMILES |
C1CC2CC1C(C2O)C=O |
synonyms |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



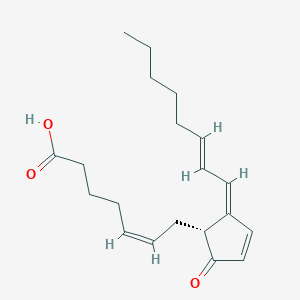
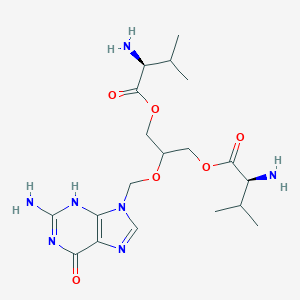
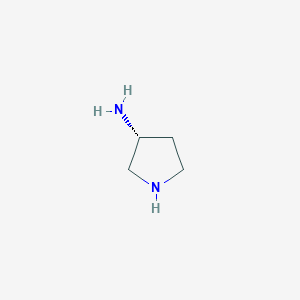

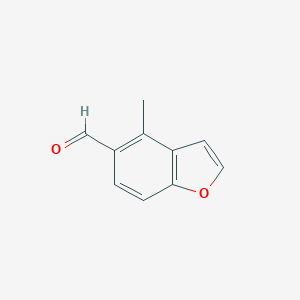
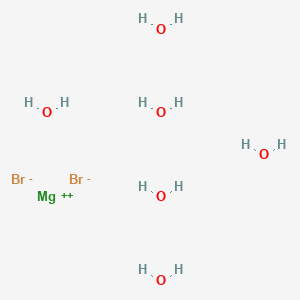
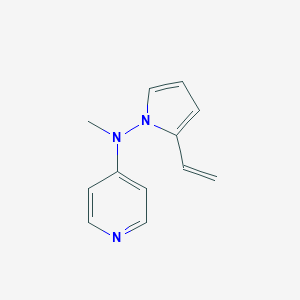
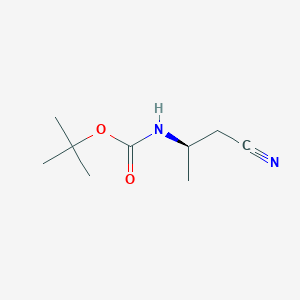
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)
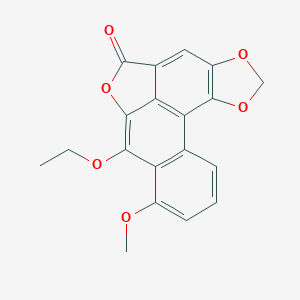
![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
